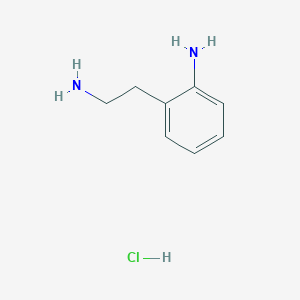
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as bromine and chlorine can facilitate nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Methoxylation: Methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Major Products Formed
Applications De Recherche Scientifique
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-1-methoxybenzene
- 2-Bromo-3-fluoro-1-methoxybenzene
- 4-Chloro-3-fluoro-1-methoxybenzene
Uniqueness
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
398456-83-2 |
|---|---|
Formule moléculaire |
C7H5BrClFO |
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
3-bromo-1-chloro-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
Clé InChI |
LFQJNANVNNIWBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)



![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)

